Enhanced Lipophilicity (LogP) Relative to Non-Fluorinated Benzyl Mercaptan Improves Membrane Permeability
The target compound (2,6‑difluorophenyl)methanethiol exhibits a calculated LogP of 2.3946 , which is substantially higher than the LogP of the non‑fluorinated parent, benzyl mercaptan (LogP ≈ 1.8) [1]. This quantitative difference reflects the lipophilicity‑enhancing effect of the two ortho‑fluorine atoms. Increased LogP is a direct predictor of improved passive membrane permeability in biological systems, a critical parameter for drug candidate development [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.3946 |
| Comparator Or Baseline | Benzyl mercaptan: LogP ≈ 1.8 |
| Quantified Difference | Δ LogP ≈ +0.6 |
| Conditions | Computational prediction (XLogP3) versus experimentally derived value for benzyl mercaptan |
Why This Matters
A higher LogP translates to superior passive diffusion across lipid bilayers, which is essential for achieving adequate intracellular concentrations in cell‑based assays and for the optimization of pharmacokinetic properties in lead series.
- [1] Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. (Benzyl mercaptan LogP). View Source
